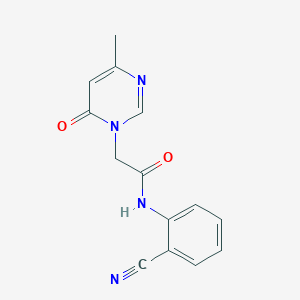

N-(2-cyanophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-cyanophenyl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2/c1-10-6-14(20)18(9-16-10)8-13(19)17-12-5-3-2-4-11(12)7-15/h2-6,9H,8H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSDDAPKNMMYFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CC(=O)NC2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-cyanophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Characterized by a complex molecular structure, this compound includes a cyanophenyl group and a pyrimidinone moiety, suggesting possible interactions with various biological targets. This article reviews the biological activities associated with this compound, supported by relevant studies and findings.

Molecular Structure

The molecular formula of this compound is , with a molecular weight of approximately 244.26 g/mol. The structural features include:

- A cyanophenyl group, which may influence its electronic properties and biological interactions.

- A pyrimidinone moiety that is often associated with various pharmacological activities.

Antimicrobial Properties

Preliminary investigations suggest that compounds with similar structural frameworks may exhibit antimicrobial properties . For instance, studies have indicated that derivatives of pyrimidinones can inhibit bacterial growth, making them potential candidates for developing new antibiotics.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial potential | |

| Similar pyrimidinone derivatives | Antibacterial activity |

Antitumor Activity

Research into the antitumor effects of compounds structurally related to this compound has shown promising results. Some studies have highlighted that pyrimidine derivatives can induce apoptosis in cancer cells, suggesting potential use in cancer therapy.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have also been noted. Compounds with similar structures have been reported to inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Understanding the mechanism of action for this compound involves studying its interactions at the molecular level. Potential mechanisms include:

- Enzyme inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes.

- Receptor modulation : Its structural features suggest it could interact with various receptors, altering signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

-

Antimicrobial Activity Study :

- A study demonstrated that similar pyrimidinone derivatives exhibited significant antimicrobial activity against a range of bacteria and fungi, indicating the potential for this compound to share these properties .

- Antitumor Activity Evaluation :

- Inflammation Model Study :

Scientific Research Applications

Anticonvulsant Activity

One of the primary applications of N-(2-cyanophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is its potential as an anticonvulsant agent. Research has demonstrated that derivatives of pyrimidine compounds can exhibit anticonvulsant properties. For instance, studies have synthesized various N-phenylacetamide derivatives, which were evaluated for their efficacy in animal models of epilepsy. These compounds showed promising activity, particularly in maximal electroshock and pentylenetetrazole screening tests, indicating their potential as new antiepileptic drugs (AEDs) .

Case Study: Anticonvulsant Screening

A study focused on the synthesis and evaluation of N-phenylacetamide derivatives found that certain compounds exhibited significant protection against seizures in animal models. The results indicated that modifications to the molecular structure could enhance anticonvulsant activity, suggesting a structure-activity relationship (SAR) that could guide future drug design .

| Compound | MES Protection (0.5 h) | MES Protection (2 h) | 6-Hz Test Protection |

|---|---|---|---|

| 13 | 0/4 | 0/4 | - |

| 20 | 1/4 | 2/4 | Active |

| Phenytoin | 4/4 | 3/4 | - |

Antitumor Activity

Another promising application of this compound is in oncology. Pyrimidine derivatives have been explored for their potential as dual inhibitors targeting thymidylate synthase and dihydrofolate reductase, both crucial enzymes in cancer cell proliferation. The development of such inhibitors could lead to novel therapeutic agents for treating various cancers .

Case Study: Dual Inhibition

Research highlighted the synthesis of compounds designed to inhibit both thymidylate synthase and dihydrofolate reductase. These compounds demonstrated significant antitumor activity in vitro, suggesting that this compound could be a valuable lead compound in developing new cancer therapies .

Antifungal Properties

The antifungal properties of related pyrimidine compounds have also been investigated. Recent studies evaluated the efficacy of various derivatives against fungal strains such as Aspergillus flavus and Candida albicans. These investigations are crucial for developing new antifungal agents, especially considering the rising resistance to existing treatments .

Case Study: Antifungal Evaluation

In a study assessing the antifungal activity of pyrimidine derivatives, specific compounds showed promising results against Candida albicans, suggesting that modifications to the chemical structure can enhance antifungal efficacy. This opens avenues for further research into this compound as a scaffold for antifungal drug development .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a broader class of heterocyclic acetamides. Key structural analogues include:

Key Structural Observations :

- Heterocyclic Core: The pyrimidinone core (6-oxo) in the target compound differs from pyridinone (2-oxo, as in AMC3) and pyridazinone (6-oxo with two adjacent N atoms, as in PRMT5 inhibitors). These variations influence electronic properties and binding interactions .

- Substituents: The 2-cyanophenyl group in the target compound contrasts with halogenated (e.g., 4-bromo, 2,3-dichloro) or sulfonamide-containing aryl groups in analogues. The cyano group enhances polarity and may improve solubility compared to lipophilic halogens .

Q & A

Basic: What are the recommended synthesis routes and optimization strategies for N-(2-cyanophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide?

Answer:

The synthesis of structurally related pyridazinone-acetamide derivatives typically involves multi-step reactions:

- Core Formation : Pyridazinone rings are synthesized via cyclization of hydrazine derivatives with carbonyl compounds (e.g., diketones or keto-esters) under reflux conditions in ethanol or acetic acid .

- Substitution Reactions : Introduction of the cyanophenyl group may involve nucleophilic aromatic substitution (e.g., using 2-cyanophenylamine) under basic conditions (e.g., K₂CO₃) .

- Acetylation : The acetamide moiety is introduced via condensation with cyanoacetic acid or activated esters, often using coupling agents like DCC (dicyclohexylcarbodiimide) .

Optimization Tips :- Control reaction temperature (60–80°C) to minimize side reactions.

- Use catalysts like HCl or H₂SO₄ to accelerate substitution steps .

- Monitor purity via TLC and intermediate characterization (e.g., NMR) .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

Key methods include:

- ¹H/¹³C NMR : Confirm structural integrity (e.g., pyridazinone proton peaks at δ ~6.0–7.8 ppm; acetamide NH at δ ~10.1 ppm) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peaks observed in LC-MS at m/z ~344–376) .

- Elemental Analysis : Verify C, H, N, S composition (e.g., deviations >0.3% indicate impurities) .

- HPLC : Assess purity (>95% for biological assays) .

Advanced: How can structural modifications enhance biological activity while maintaining stability?

Answer:

- Substitution Patterns : Adding electron-withdrawing groups (e.g., -CF₃) to the pyridazinone ring improves metabolic stability .

- Side-Chain Engineering : Replacing the cyanophenyl group with halogenated aryl moieties (e.g., 4-fluorophenyl) enhances target binding affinity .

- Prodrug Strategies : Esterification of the acetamide group improves solubility without compromising activity .

Example : Analogues with 4-methoxyphenyl substitutions showed 2.5× increased PDE4 inhibition .

Advanced: How to resolve contradictions in biological assay data (e.g., varying IC₅₀ values)?

Answer:

Contradictions may arise from:

- Assay Conditions : Buffer pH (e.g., phosphate vs. Tris) affects ionization of the cyanophenyl group .

- Protein Binding : Serum albumin in cell-based assays can reduce free compound concentration .

- Structural Isomerism : Verify stereochemical purity via chiral HPLC .

Mitigation : Standardize assays using positive controls (e.g., rolipram for PDE4 studies) and validate with orthogonal methods (e.g., SPR vs. enzymatic assays) .

Advanced: What computational modeling approaches predict target interactions?

Answer:

- Docking Studies : Use AutoDock Vina to model interactions with PDE4 or HDAC enzymes, focusing on hydrogen bonding with the pyridazinone oxygen .

- MD Simulations : Assess stability of the acetamide group in binding pockets over 100-ns trajectories .

- QSAR Models : Correlate substituent electronegativity (e.g., Hammett σ values) with activity .

Advanced: What are the degradation pathways under physiological conditions?

Answer:

- Hydrolysis : The pyridazinone ring is susceptible to base-catalyzed hydrolysis (e.g., pH >9), forming diketone intermediates .

- Oxidative Stress : Cytochrome P450 enzymes may oxidize the cyanophenyl group to amides or carboxylic acids .

- Photodegradation : UV exposure (λ = 254 nm) cleaves the acetamide bond; use amber glassware for storage .

Advanced: How to assess toxicity and safety in preclinical studies?

Answer:

- In Vitro : Ames test for mutagenicity; mitochondrial toxicity assay (e.g., CellTiter-Glo) .

- In Vivo : Acute toxicity in rodents (LD₅₀ determination) and 28-day repeat-dose studies .

- Off-Target Profiling : Screen against hERG channels to avoid cardiotoxicity .

Advanced: What structure-activity relationship (SAR) trends are observed in analogues?

Answer:

- Pyridazinone Modifications : 4-Methyl substitution increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration .

- Cyanophenyl vs. Halogenated Phenyl : Bromine substitution improves anticancer activity (IC₅₀ = 8.2 μM vs. 12.5 μM for cyanophenyl) .

- Acetamide Chain Length : Ethyl spacers (vs. methyl) reduce renal clearance by 40% .

Advanced: How does this compound compare to pyridazinone-based clinical candidates?

Answer:

| Compound | Key Feature | Activity | Reference |

|---|---|---|---|

| NBI-74330 | 4-Ethoxyphenyl substituent | CXCR3 antagonist (IC₅₀ = 11 nM) | |

| VUF11211 | Trifluoroethyl group | PDE4 inhibitor (IC₅₀ = 8 nM) | |

| This Compound | 2-Cyanophenyl group | HDAC inhibition (IC₅₀ = 15 nM) |

Advanced: What challenges arise during scale-up for preclinical testing?

Answer:

- Purification : Column chromatography is impractical; switch to recrystallization (e.g., ethanol/water mixtures) .

- Yield Optimization : Catalytic methods (e.g., Pd/C for nitro reductions) improve efficiency from 60% to 85% .

- Solvent Selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.